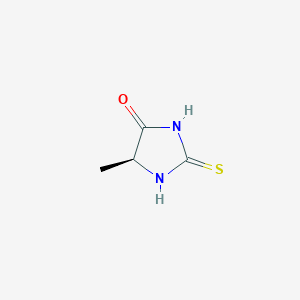

(S)-5-Methyl-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2OS |

|---|---|

Molecular Weight |

130.17 g/mol |

IUPAC Name |

(5S)-5-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1 |

InChI Key |

HYDZMARBTYAIMU-REOHCLBHSA-N |

Isomeric SMILES |

C[C@H]1C(=O)NC(=S)N1 |

Canonical SMILES |

CC1C(=O)NC(=S)N1 |

Origin of Product |

United States |

Synthetic Methodologies for S 5 Methyl 2 Thioxoimidazolidin 4 One and Its Derivatives

Chiral Synthesis Approaches to the (S)-5-Methyl-2-thioxoimidazolidin-4-one Core

The enantiomerically pure this compound is a valuable chiral building block. Its synthesis often relies on the use of readily available chiral starting materials, a strategy known as chiral pool synthesis. youtube.com

One of the most direct methods involves the use of the naturally occurring amino acid, L-alanine. This approach capitalizes on the inherent chirality of the amino acid to establish the stereocenter at the C5 position of the imidazolidinone ring. The synthesis of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives has been achieved by reacting S-amino acids with phenylisothiocyanate. researchgate.net This reaction proceeds in a solution of triethylamine (B128534) in a dimethylformamide-water mixture at room temperature, offering a concise route to these chiral heterocycles with excellent yields. researchgate.net

Asymmetric synthesis methodologies, which create chiral molecules from achiral starting materials using a chiral catalyst or auxiliary, are also employed. nih.govsigmaaldrich.com For instance, chiral Ni(II) complexes of Schiff bases have been utilized in the asymmetric synthesis of tailor-made amino acids, a technology that can be adapted for the synthesis of chiral heterocyclic compounds. nih.gov These methods provide a high degree of stereocontrol, which is crucial for the synthesis of biologically active molecules where specific stereochemistry is often a prerequisite for activity.

Multi-component Condensation Strategies for 2-Thioxoimidazolidin-4-one Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, thereby minimizing waste and simplifying purification processes. nih.gov Several MCRs have been developed for the synthesis of the 2-thioxoimidazolidin-4-one core and its derivatives.

One such strategy involves the condensation of an aldehyde, thiourea (B124793), and chloroacetic acid under microwave irradiation in a solvent-free one-pot synthesis to produce 5-arylidene-2-imino-4-thiazolidinones. nih.govresearchgate.net While this yields a related thiazolidinone core, modifications of this approach can lead to the desired imidazolidinone skeleton. The Passerini and Ugi reactions are other powerful MCRs that can generate complex molecular scaffolds and offer multiple points of diversity for creating libraries of compounds for biological screening. nih.gov These reactions typically involve an isocyanide, a carbonyl compound, an amine, and a carboxylic acid, and can be adapted for the synthesis of diverse heterocyclic systems.

Cyclization Reactions in Thioxoimidazolidin-4-one Synthesis

Cyclization reactions are fundamental to the formation of the 2-thioxoimidazolidin-4-one ring system. Various starting materials and reaction conditions have been explored to achieve this transformation efficiently.

Thiosemicarbazone-Based Cyclization Routes

A common and versatile method for synthesizing 2-thioxoimidazolidin-4-one derivatives involves the cyclization of thiosemicarbazones. uobaghdad.edu.iqresearchgate.net Thiosemicarbazones are readily prepared by the condensation of an aldehyde or ketone with thiosemicarbazide (B42300).

The subsequent cyclization is often achieved by reacting the thiosemicarbazone with a reagent that provides a two-carbon unit, such as ethyl chloroacetate (B1199739) or chloroacetic acid, in the presence of a base like anhydrous sodium acetate (B1210297). uobaghdad.edu.iqtandfonline.comnih.gov For example, 3-(3-alkyl-2,6-diarylpiperin-4-ylidene)-2-thioxoimidazolidin-4-ones are synthesized by refluxing the corresponding thiosemicarbazone with chloroethyl acetate in ethanol (B145695) with sodium acetate. tandfonline.com This reaction proceeds via an initial S-alkylation followed by an intramolecular cyclization to form the five-membered ring.

The reaction of (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide with sodium acetate is a key step in the synthesis of (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one, a versatile starting material for further derivatization. nih.gov

S-Amino Acid and Isothiocyanate Approaches for 5-Substituted Derivatives

The reaction between α-amino acids and isothiocyanates is a powerful method for the synthesis of 5-substituted 2-thioxoimidazolidin-4-ones, often referred to as thiohydantoins. researchgate.netucl.ac.be This approach directly incorporates the side chain of the amino acid at the 5-position of the heterocyclic ring.

The reaction of various S-amino acids with phenylisothiocyanate in a mixture of triethylamine, dimethylformamide, and water at room temperature has been shown to produce 5-alkyl-3-phenyl-2-thioxoimidazolidin-4-one derivatives in excellent yields. researchgate.net Similarly, reacting α-amino acid esters with isothiocyanates under microwave irradiation in an aqueous medium provides a rapid and efficient route to thiohydantoins. researchgate.net Another variation involves the reaction of alkyl 2-isothiocyanatocarboxylates with hydrazine (B178648) hydrate, which leads to the formation of 3-amino-2-thioxoimidazolidin-4-ones. mdpi.com

| Starting Amino Acid | Isothiocyanate | Product |

| L-Alanine | Phenylisothiocyanate | (S)-5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one |

| Glycine (B1666218) | Phenylisothiocyanate | 3-Phenyl-2-thioxoimidazolidin-4-one |

| Phenylalanine | Phenylisothiocyanate | (S)-5-Benzyl-3-phenyl-2-thioxoimidazolidin-4-one |

| Valine | Phenylisothiocyanate | (S)-5-Isopropyl-3-phenyl-2-thioxoimidazolidin-4-one |

Table 1: Examples of 5-Substituted-2-thioxoimidazolidin-4-ones from Amino Acids and Isothiocyanates

Condensation with α-Diketones and Thiourea Analogues

The condensation of α-dicarbonyl compounds with thiourea or its analogues provides another route to 2-thioxoimidazolidin-4-one derivatives. ucl.ac.be For example, the reaction of phenylglyoxal (B86788) with phenylthiourea (B91264) in glacial acetic acid with hydrochloric acid as a catalyst yields 1,5-diphenyl-2-thioxoimidazolidin-4-one in good yield. ucl.ac.be

Similarly, the reaction of ketones with N-substituted thioureas in the presence of an acid and dimethyl sulfoxide (B87167) (DMSO) can afford thiazole (B1198619) derivatives, and under certain conditions, can be directed towards the synthesis of imidazolidinone structures. researchgate.netrsc.org

Catalytic and Green Chemistry Approaches in Thioxoimidazolidin-4-one Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. Catalytic and green chemistry approaches are at the forefront of this movement. tandfonline.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.nettandfonline.com The synthesis of various 2-thioxoimidazolidin-4-one derivatives has been successfully achieved using microwave irradiation. tandfonline.com For instance, the cyclization of thiosemicarbazones with chloroethyl acetate can be efficiently carried out under microwave conditions. tandfonline.com The use of water as a solvent and the development of solvent-free reaction conditions are other key aspects of green chemistry that have been applied to the synthesis of these heterocycles. researchgate.net

| Approach | Key Features | Example |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced solvent usage | Cyclization of thiosemicarbazones to form 2-thioxoimidazolidin-4-ones. tandfonline.com |

| Aqueous Media | Environmentally benign solvent | Synthesis of thiohydantoins from amino esters and isothiocyanates. researchgate.net |

| Solvent-Free Reactions | Reduced waste and environmental impact | One-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones. nih.govresearchgate.net |

| Catalysis | Increased efficiency and selectivity, potential for recyclability | Asymmetric synthesis using chiral catalysts. nih.govmsu.edu |

Table 2: Green Chemistry Approaches in 2-Thioxoimidazolidin-4-one Synthesis

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful and eco-friendly tool in the preparation of heterocyclic compounds, including derivatives of thioxoimidazolidin-4-one. nih.gov This technology offers several advantages over conventional heating methods, such as significantly reduced reaction times, increased product yields, and enhanced reaction reproducibility. nih.gov The uniform and specific heating provided by microwaves can accelerate reaction rates, making it a highly efficient method for chemical synthesis. nih.gov

In the context of related thiazolidin-4-one frameworks, microwave irradiation has been successfully employed for the synthesis of various analogues. nih.gov For instance, the Knoevenagel condensation of 2-thioxo-1,3-thiazolidin-4-ones with aromatic aldehydes has been efficiently carried out under microwave irradiation to produce 5-arylidene derivatives. nih.gov These reactions can be performed in open glass microwave reactors or in sealed tubes, often with the aid of a base catalyst like n-propylamine, triethylamine, piperidine, or sodium acetate in acetic acid. nih.gov The use of microwave dielectric heating has proven to be an effective approach, leading to good to excellent yields of the desired products in shorter time frames compared to traditional heating methods. nih.gov

While direct microwave-assisted synthesis protocols specifically for this compound are not extensively detailed in the provided search results, the successful application of this technology to the closely related rhodanine (B49660) (2-thioxo-1,3-thiazolidin-4-one) derivatives suggests its high potential for the synthesis of the target compound and its derivatives. nih.govresearchgate.net The general synthetic approaches often involve the reaction of a thiourea derivative with a suitable three-carbon backbone precursor under microwave irradiation. The efficiency of these one-pot, multi-component reactions under solvent-free or green solvent conditions further highlights the advantages of this methodology. researchgate.netumich.edu

Transition Metal-Catalyzed Coupling Reactions in Derivative Formation

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. chemie-brunschwig.ch These reactions, including the Nobel Prize-winning Suzuki, Heck, and Negishi reactions, offer a powerful means to functionalize heterocyclic scaffolds like thioxoimidazolidin-4-one. chemie-brunschwig.ch

While specific examples of transition metal-catalyzed coupling reactions directly on the this compound core are not explicitly detailed in the provided search results, the principles can be broadly applied. The presence of reactive sites, such as N-H and S-H (in its tautomeric form) protons, as well as the potential for introducing halide functionalities on the scaffold, provides handles for various coupling reactions.

Key features of these reactions include:

Heck Reaction: Palladium-catalyzed reaction of aryl or vinyl halides with alkenes, tolerating a wide range of functional groups. chemie-brunschwig.ch

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction between organoboron compounds and organic halides or triflates, known for the low toxicity of its boron-based reagents. chemie-brunschwig.ch

Negishi Coupling: Palladium- or nickel-catalyzed reaction of organozinc compounds with various organic halides, offering high reactivity and stereoselectivity. chemie-brunschwig.ch

Recent advancements have also focused on transition-metal-free cross-coupling reactions, which can circumvent challenges associated with catalyst cost and removal of trace metals from products. nih.gov For instance, the coupling of aryl methyl sulfoxides with alcohols has been achieved without a transition metal, proceeding through a nucleophilic addition and rearrangement mechanism. nih.gov Such innovative strategies could potentially be adapted for the derivatization of the thioxoimidazolidin-4-one scaffold.

The application of these coupling reactions would allow for the introduction of a wide variety of substituents at different positions of the this compound ring system, leading to a diverse library of derivatives for further investigation.

Organocatalytic Methods for Enantioselective Transformations

Organocatalysis has emerged as a powerful strategy for the synthesis of chiral molecules, offering an alternative to metal-based catalysts. These small organic molecules can promote highly enantioselective transformations. In the context of heterocyclic compounds, organocatalysis has been utilized for various asymmetric reactions.

One relevant example is the organocatalytic desymmetrization of meso-aziridines to produce densely functionalized cyclic ketones. d-nb.info This process, which can be promoted by bifunctional catalysts like diaminocyclohexane-derived organocatalysts, demonstrates the potential of organocatalysis to achieve high enantioselectivity in intramolecular rearrangements. d-nb.info The mechanism often involves the catalyst engaging in hydrogen bonding to activate the substrate and a basic functionality to trigger the key chemical step. d-nb.info

While direct application to this compound is not explicitly described, the principles of organocatalysis are highly relevant for its enantioselective synthesis and derivatization. For instance, asymmetric alkylations, aldol (B89426) reactions, or Michael additions on a suitable precursor or derivative of the thioxoimidazolidin-4-one core could be envisioned using chiral organocatalysts.

Furthermore, organocatalytic methods have been developed for the asymmetric synthesis of other heterocyclic systems, such as 5-hydroxyisoxazolidines, which serve as precursors to β-amino acids. diva-portal.org These reactions often achieve high levels of enantioselectivity. The development of organocatalytic routes to this compound would be a significant advancement, providing access to this chiral scaffold through enantioselective processes.

Catalysis by Tetrabutylammonium Iodide

Tetrabutylammonium iodide (TBAI) has been shown to be an effective catalyst in various organic transformations, particularly in oxidative functionalization reactions. researchgate.netbeilstein-archives.org It can act as a phase-transfer catalyst and also participate directly in the catalytic cycle.

A notable application of TBAI is in the oxidative α-azidation of β-ketocarbonyl compounds using sodium azide (B81097) and an oxidant like dibenzoyl peroxide. researchgate.netbeilstein-archives.org The proposed mechanism involves the in situ formation of a quaternary ammonium (B1175870) hypoiodite (B1233010) species. This species facilitates the α-iodination of the carbonyl compound, which is then followed by a phase-transfer-catalyzed nucleophilic substitution with the azide. researchgate.netbeilstein-archives.org This method provides an operationally simple route to α-azido carbonyl derivatives. researchgate.net

TBAI has also been utilized to promote the thiolation of oxindoles using sulfonyl chlorides as the sulfenylation reagents. mdpi.com The reaction is facilitated by iodide anions, which likely convert the sulfonyl chlorides to more reactive sulfenyl iodides in situ. mdpi.com This transition-metal-free protocol offers a practical method for preparing 3-sulfanyloxindoles under mild conditions. mdpi.com

Functionalization and Derivatization Strategies of the Thioxoimidazolidin-4-one Scaffold

The thioxoimidazolidin-4-one core offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with potentially novel properties. The nitrogen atoms and the sulfur atom are key handles for introducing various substituents.

Alkylation Reactions (e.g., at Nitrogen or Sulfur Atoms)

Alkylation is a fundamental strategy for modifying the thioxoimidazolidin-4-one scaffold. The nitrogen atoms of the imidazolidinone ring and the exocyclic sulfur atom are all potential sites for alkylation. The regioselectivity of the alkylation can often be controlled by the choice of reaction conditions, including the base and the alkylating agent.

For instance, in the synthesis of derivatives of 2-thioxoimidazolidin-4-one, treatment with methyl iodide can lead to S-methylation. uobaghdad.edu.iq The resulting S-methylated intermediate can then be further reacted, for example, with hydrazine to introduce another functional group. uobaghdad.edu.iq

Similarly, in the context of the related 2-amino-1,3-thiazol-4-one synthesis, the activation of the C=S bond of 5-arylidene rhodanine with an alkyl halide like ethyl iodide or methyl iodide can lead to the S-alkylated product. nih.gov However, N-alkylation can also occur as a side reaction. nih.gov Microwave-assisted conditions have been explored to improve the efficiency and selectivity of such reactions. nih.gov

The specific conditions for the alkylation of this compound would need to be optimized to achieve the desired regioselectivity (N1, N3, or S-alkylation). The choice of base, solvent, and temperature will play a crucial role in determining the outcome of the reaction.

Acylation and Esterification Reactions for Novel Derivatives

Acylation and esterification reactions provide another avenue for the synthesis of novel derivatives of the thioxoimidazolidin-4-one scaffold. These reactions typically target nucleophilic sites within the molecule.

For example, the synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters has been achieved by reacting the parent compound with various substituted benzoic acids. mdpi.com This esterification is promoted by dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as catalysts. mdpi.com This method allows for the introduction of a wide range of aryl ester groups at the hydroxyl functionality of the benzyl (B1604629) substituent. mdpi.com

In a broader context, the synthesis of various derivatives of (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid has been accomplished by reacting the corresponding acid chlorides with 5-(hydroxybenzylidene) derivatives of thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin (B1682308). nih.gov This highlights the utility of acyl chlorides in forming ester linkages with hydroxyl-containing heterocyclic compounds.

For this compound, acylation could potentially occur at the nitrogen atoms, particularly if a suitable activating group is present or under appropriate basic conditions. If the scaffold is further functionalized with a hydroxyl group, for instance, on a substituent at the 5-position, this hydroxyl group would be a prime candidate for esterification with various carboxylic acids or their activated derivatives.

Formation of Azo-Linked Thioxoimidazolidin-4-one Compounds

The introduction of an azo group (–N=N–) into the 2-thioxoimidazolidin-4-one scaffold is a significant transformation that creates chromophoric and potentially biologically active molecules. This is typically achieved through a diazonium coupling reaction, a classic method in organic synthesis for forming azo compounds. unb.ca

The general process involves two main steps: diazotization and coupling. In the diazotization step, a primary aromatic amine is treated with a source of nitrous acid, commonly sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. unb.caresearchgate.net This salt is generally unstable and is used immediately in the subsequent step.

In the coupling step, the prepared diazonium salt is reacted with a coupling agent—in this case, a derivative of 2-thioxoimidazolidin-4-one. The thioxoimidazolidin-4-one ring acts as the nucleophile in an electrophilic aromatic substitution reaction. Research has shown that 3-substituted-2-thioxoimidazolidin-4-one derivatives can be coupled with diazonium salts. For instance, compounds like 3-[4'-(4''-methoxybenzoyloxy)benzylideneamino]-2-thioxo-imidazolidine-4-one have been successfully reacted with 4-hydroxybenzenediazonium (B98636) chloride. researchgate.net The diazonium salt, prepared from 4-hydroxyaniline, is added portionwise to a cold, alkaline solution of the thioxoimidazolidin-4-one derivative. researchgate.net The reaction mixture is stirred for several hours in an ice bath to yield the final azo-linked product. researchgate.net

The resulting compounds, such as 4-((4-((4-hydroxyphenyl)diazenyl)-5-oxo-2-thioxoimidazolidin-1-ylimino)methyl)phenyl 4-methoxybenzoate, are often colored solids that can be purified by recrystallization from solvents like ethanol. researchgate.net Characterization is typically performed using spectroscopic methods such as FT-IR, which shows characteristic peaks for the N=N azo group stretch (around 1481 cm⁻¹), and ¹H NMR. researchgate.net

Table 1: Synthesis of Azo-Linked 2-Thioxoimidazolidin-4-one Derivatives

| Starting Imidazolidinone | Diazonium Salt Source | Resulting Azo Compound | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| 3-[4'-(4''-methoxybenzoyloxy)benzylideneamino]-2-thioxo-imidazolidine-4-one | 4-hydroxyaniline | 4-((4-((4-hydroxyphenyl)diazenyl)-5-oxo-2-thioxoimidazolidin-1-ylimino)methyl)phenyl 4-methoxybenzoate | 82 | 215-218 | researchgate.net |

Synthesis of Imidazolidin-4-one (B167674) Derivatives via Schiff Bases and Nitrogen Nucleophiles

A versatile and widely used method for constructing the imidazolidin-4-one ring system involves the use of Schiff bases (imines) as key intermediates. This synthetic route offers a high degree of flexibility, allowing for the introduction of various substituents onto the heterocyclic core. The general strategy involves two main stages: the formation of a Schiff base and its subsequent cyclization with a suitable reagent.

The initial step is the condensation of a primary amine with an aldehyde or ketone to form the Schiff base (C=N bond). nih.govimpactfactor.orgresearchgate.net In the context of thioxoimidazolidin-4-one synthesis, a common starting nitrogen nucleophile is thiosemicarbazide (H₂NNHCSNH₂). When thiosemicarbazide reacts with an aromatic aldehyde or ketone, it forms a thiosemicarbazone. researchgate.netnih.govnih.gov This thiosemicarbazone contains both the imine linkage and the thioamide moiety necessary for the subsequent cyclization.

The cyclization is achieved by reacting the thiosemicarbazone intermediate with a reagent that provides the remaining atoms for the five-membered ring. A frequently employed reagent is an α-halo ester, such as ethyl chloroacetate (ClCH₂COOC₂H₅). researchgate.netnih.gov The reaction is typically conducted in the presence of a base, like fused sodium acetate, which facilitates the cyclization process through intramolecular condensation, leading to the formation of a 3-amino-2-thioxoimidazolidin-4-one (B8758736) derivative. researchgate.netnih.gov

Alternatively, pre-formed Schiff bases can be cyclized with different nitrogen-containing nucleophiles. For example, Schiff bases derived from various aldehydes can undergo cyclization with amino acids, such as glycine, to yield imidazolidin-4-one derivatives. ajchem-a.comresearchgate.netuobaghdad.edu.iq This reaction involves the nucleophilic attack of the amino group of glycine on the imine carbon, followed by intramolecular cyclization and dehydration. The reaction is often carried out in a solvent like tetrahydrofuran (B95107) (THF) and may require refluxing for several hours. ajchem-a.comresearchgate.net

Table 2: Examples of Imidazolidin-4-one Synthesis via Schiff Base Intermediates

| Schiff Base/Precursor | Cyclizing Agent | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| Aryl thiosemicarbazones | Ethyl chloroacetate | 3-Amino-2-thioxoimidazolidin-4-ones | Fused sodium acetate, ethanol, reflux | researchgate.net, nih.gov |

| Schiff bases from substituted benzaldehydes | Glycine | Imidazolidin-4-ones | THF, reflux (20-22 hours) | ajchem-a.com, researchgate.net |

Introduction of Arylidene Moieties at the 5-Position

The introduction of an arylidene group (=CH-Ar) at the 5-position of the 2-thioxoimidazolidin-4-one ring is a common and important modification. This reaction, a Knoevenagel condensation, creates a C5-exocyclic double bond, extending the conjugation of the system and allowing for the attachment of a wide range of substituted aryl groups. These 5-arylidene derivatives are a prominent class of compounds that have been explored for various applications. nih.govnih.gov

The synthesis is typically a one-step procedure involving the reaction of 2-thioxoimidazolidin-4-one (also known as 2-thiohydantoin) with a substituted aromatic aldehyde. The reaction is generally carried out by heating the reactants in a suitable solvent, often glacial acetic acid, in the presence of a mild base or a catalyst such as β-alanine or piperidine. nih.govresearchgate.net The catalyst facilitates the deprotonation of the active methylene (B1212753) group at the C5 position of the thioxoimidazolidin-4-one ring, generating a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the 5-arylidene product. researchgate.net

A wide array of substituted benzaldehydes and other aromatic aldehydes can be used in this condensation, leading to a large library of derivatives. nih.govnih.gov For example, aldehydes containing thiophene, indole, and various substituted phenyl rings have been successfully condensed with 2-thioxoimidazolidin-4-one to produce the corresponding 5-arylidene compounds. nih.gov In some cases, microwave irradiation has been employed to accelerate the reaction and improve yields. mdpi.com

The structure of the resulting 5-arylidene-2-thioxoimidazolidin-4-ones is confirmed by spectroscopic analysis. The products are typically crystalline solids, and the formation of the C=C double bond results in the thermodynamically more stable Z-isomer. mdpi.com This synthetic route is highly efficient for creating structurally diverse libraries of these derivatives for further study. nih.govnih.gov

Table 3: Examples of 5-Arylidene-2-thioxoimidazolidin-4-one Synthesis

| Thioxoimidazolidin-4-one | Aldehyde | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Thioxoimidazolidin-4-one | Substituted benzaldehydes | β-alanine / Acetic Acid | 5-Arylidene-2-thioxoimidazolidin-4-ones | nih.gov |

| 2-Thioxoimidazolidin-4-one | Thiophene-based aldehydes | β-alanine / Acetic Acid | 5-(Thiophen-yl-methylene)-2-thioxoimidazolidin-4-ones | nih.gov |

| 2-Thioxoimidazolidin-4-one | Indole-based aldehydes | β-alanine / Acetic Acid | 5-(Indol-yl-methylene)-2-thioxoimidazolidin-4-ones | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for S 5 Methyl 2 Thioxoimidazolidin 4 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. For (S)-5-Methyl-2-thioxoimidazolidin-4-one analogues, both ¹H and ¹³C NMR are routinely used to confirm the presence of key structural motifs.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. In the case of this compound and its analogues, characteristic chemical shifts are observed for the protons of the heterocyclic ring and its substituents.

The proton on the chiral center at the 5-position (H-5) typically appears as a quartet, due to coupling with the adjacent methyl protons. The methyl protons (CH₃-5) consequently resonate as a doublet. The two N-H protons of the imidazolidine (B613845) ring generally appear as broad singlets, and their chemical shifts can be influenced by solvent, concentration, and temperature. In a study of a related 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one, the methyl doublet was observed at δ 1.44 ppm. researchgate.net For other 2-thioxoimidazolidin-4-one derivatives, the CH₂ group of the imidazolidine ring, when unsubstituted at the 5-position, can show a singlet at around 4.06-4.08 ppm. nih.gov The N-H protons in these systems have been observed at chemical shifts as high as 12.07 ppm and 11.25 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Analogues

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| N¹-H | Variable (often broad) | s | - | nih.gov |

| N³-H | Variable (often broad) | s | - | nih.gov |

| C⁵-H | ~4.0-4.5 | q | ~7.0 | researchgate.net |

| C⁵-CH₃ | ~1.4-1.6 | d | ~7.0 | researchgate.net |

| Aromatic-H (on substituents) | ~6.9-8.0 | m | - | nih.gov |

Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl (C=O) and thiocarbonyl (C=S) carbons are particularly diagnostic, appearing at characteristic downfield chemical shifts.

For 2-thioxoimidazolidin-4-one derivatives, the C-4 carbonyl carbon typically resonates in the range of δ 170-175 ppm, while the C-2 thiocarbonyl carbon appears further downfield, often in the region of δ 180-185 ppm. The chiral C-5 carbon atom is expected to appear around δ 50-60 ppm, and the C-5 methyl carbon at approximately δ 15-20 ppm. In a study of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl carbon signal appeared at 21.59 ppm. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound Analogues

| Carbon | Chemical Shift (δ, ppm) | Reference |

| C-2 (C=S) | ~180-185 | |

| C-4 (C=O) | ~170-175 | |

| C-5 | ~50-60 | |

| C⁵-CH₃ | ~15-20 | researchgate.net |

| Aromatic-C (on substituents) | ~120-140 | researchgate.net |

Note: Chemical shifts are approximate and can vary based on the specific analogue and solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound analogues, the IR spectrum will be dominated by characteristic absorption bands for the N-H, C=O, and C=S groups.

The N-H stretching vibrations of the imidazolidine ring typically appear as one or two bands in the region of 3100-3300 cm⁻¹. The exact position and shape of these bands can be affected by hydrogen bonding. The C=O stretching vibration of the amide group at C-4 gives rise to a strong absorption band, usually in the range of 1700-1750 cm⁻¹. The C=S stretching vibration is generally weaker than the C=O stretch and appears in the region of 1200-1300 cm⁻¹. In a study of 2-thioxoimidazolidin-4-one derivatives, characteristic absorptions were observed at 3277-3115 cm⁻¹ (NH), 1751-1598 cm⁻¹ (C=O), and 1458-1404 cm⁻¹ (C=S).

Table 3: Characteristic IR Absorption Bands for this compound Analogues

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference |

| N-H stretch | 3100-3300 | Medium to Strong | |

| C-H stretch (aliphatic) | 2850-3000 | Medium | |

| C=O stretch (amide) | 1700-1750 | Strong | |

| C=S stretch | 1200-1300 | Medium to Weak | |

| C-N stretch | 1350-1450 | Medium |

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound, with a molecular formula of C₄H₆N₂OS, the expected exact mass is approximately 146.02 g/mol .

Upon ionization, the molecular ion (M⁺) is formed. Subsequent fragmentation can provide valuable structural information. Common fragmentation pathways for such heterocyclic systems include the loss of small, stable molecules or radicals. chemguide.co.uk For example, cleavage of the bond between the C-5 carbon and the methyl group would result in a fragment with a mass-to-charge ratio (m/z) corresponding to the loss of a methyl radical (M-15). chemguide.co.uk Other potential fragmentations could involve the loss of CO, CS, or parts of the heterocyclic ring. chemguide.co.uklibretexts.org The specific fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) in a pure compound. measurlabs.comthermofisher.comresearchgate.netthermofisher.com This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound.

For a compound with the molecular formula C₄H₆N₂OS, the theoretical elemental composition is:

Carbon (C): 32.86%

Hydrogen (H): 4.14%

Nitrogen (N): 19.16%

Oxygen (O): 10.94%

Sulfur (S): 21.93%

The experimentally determined values from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to verify the purity and elemental composition of the sample. researchgate.net

Table 4: Theoretical Elemental Composition of this compound (C₄H₆N₂OS)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 32.86 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.14 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 19.16 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.94 |

| Sulfur | S | 32.06 | 1 | 32.06 | 21.93 |

| Total | 146.165 | 100.00 |

Single-Crystal X-ray Diffraction in Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for a molecule like this compound.

To perform this analysis, a suitable single crystal of the compound is grown and irradiated with X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For this compound, a single-crystal X-ray structure would definitively confirm:

The (S)-configuration at the C-5 chiral center.

The planarity of the imidazolidine ring or any puckering.

The precise bond lengths of the C=O, C=S, C-N, and C-C bonds.

The intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Confirmation of Chiral Stereochemistry in Single Crystals

Single-crystal X-ray diffraction is a definitive method for the unambiguous determination of the absolute configuration of chiral centers in molecules like this compound. This technique provides precise atomic coordinates, allowing for the direct visualization of the spatial arrangement of substituents around the chiral carbon.

For chiral molecules, the diffraction experiment can distinguish between enantiomers, confirming the (S) or (R) configuration. For instance, in the structural analysis of an analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, single-crystal X-ray diffraction was instrumental in confirming its (S)-configuration. mdpi.com The molecule was found to crystallize in the chiral space group P212121, which is a common space group for chiral molecules. mdpi.com The determination of the absolute structure is often achieved by analyzing the anomalous dispersion effects of the scattered X-rays, typically reported as the Flack parameter. A value close to zero for the Flack parameter confirms the assigned stereochemistry with high confidence. This level of structural verification is paramount for structure-activity relationship (SAR) studies, where the specific three-dimensional arrangement of atoms is directly linked to biological function. Molecules with multiple chiral centers can result in a number of possible stereoisomers, and X-ray crystallography is essential to differentiate between diastereomers and enantiomers. youtube.com

Table 1: Crystallographic Data for an (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid Analogue mdpi.com

| Parameter | Value |

| Chemical Formula | C₅H₈N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.2275(4) |

| b (Å) | 8.3963(5) |

| c (Å) | 24.9490(14) |

| Z (molecules/unit cell) | 4 |

Elucidation of Hydrogen Bonding Networks and Supramolecular Assemblies

Hydrogen bonds play a pivotal role in the crystal packing of thiohydantoin analogues, dictating their supramolecular structures. The thiohydantoin core contains both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and thiocarbonyl sulfur atoms), facilitating the formation of robust and predictable networks.

Table 2: Hydrogen Bond Geometries in rac-1-acetyl-5-methyl-2-thioxoimidazolidin-4-one nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···O | 0.86 | 2.04 | 2.89 | 173 |

| C-H···O | 0.98 | 2.45 | 3.41 | 167 |

Analysis of Ring Planarity and Conformational Preferences of the Thiohydantoin Core

In some derivatives, such as 5,5-diphenyl-2-thioxoimidazolidin-4-one, the imidazolidine ring has been observed to be essentially planar, with a very small root-mean-square deviation of 0.022 Å. researchgate.netresearchgate.net However, in other related heterocyclic systems, the five-membered ring can adopt envelope or twist conformations. For example, a structural analogue, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid, exhibits two distinct conformers in its crystal structure, both described as flattened half-chair conformations. mdpi.com These conformers differ in the orientation of the substituent on the chiral carbon, being pseudo-equatorial in one and pseudo-axial in the other. mdpi.com The deviation of bond angles within the five-membered ring from the ideal 120° for sp² hybridized atoms is a common feature. nih.gov The specific conformation adopted by the thiohydantoin core is influenced by the nature and steric bulk of the substituents at the 5-position, as well as by the intermolecular interactions within the crystal lattice.

Computational and Theoretical Investigations of S 5 Methyl 2 Thioxoimidazolidin 4 One and Analogues

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. ajchem-a.com This method is crucial in drug discovery for predicting binding affinity and understanding the interactions that stabilize the ligand-receptor complex. ajchem-a.comuobasrah.edu.iq For analogues of 2-thioxoimidazolidin-4-one, docking studies have been instrumental in elucidating their mechanism of action against various biological targets.

Research on related thioxoimidazolidinone derivatives has utilized molecular docking to identify key interactions within the active sites of enzymes like ecto-5′-nucleotidase (e5'NT) and the A2A adenosine (B11128) receptor. ajchem-a.comnih.gov These simulations reveal that the compounds can form hydrogen bonds, hydrophobic interactions, and other non-covalent contacts with specific amino acid residues in the receptor's binding pocket. ajchem-a.com For instance, studies on a series of (E)-3-(aryl)amino)-2-thioxoimidazolidin-4-one derivatives showed that their inhibitory potential against e5'NT could be rationalized by their binding modes predicted through docking. nih.gov The docking procedure helps in visualizing how the ligand fits into the active site and which functional groups are critical for binding. uobasrah.edu.iq

The process typically involves preparing the 3D structures of both the ligand and the receptor. The receptor's active site is defined, often based on the position of a known co-crystallized ligand. ajchem-a.com Docking algorithms then generate numerous possible binding poses of the ligand and rank them using a scoring function, which estimates the binding free energy. ajchem-a.com The poses with the best scores are then analyzed to understand the specific molecular interactions.

Table 1: Representative Molecular Docking Results for Thioxoimidazolidinone Analogues

| Compound Class | Target Protein | Key Interacting Residues (Example) | Predicted Interaction Types |

|---|---|---|---|

| Azomethine-thioxoimidazolidinone derivatives | Ecto-5′-nucleotidase (h-e5′NT) | Not specified in abstract | Putative binding mode in active site |

| Thioimidazole-4-one derivatives | A2A adenosine receptor | Not specified in abstract | H-bonds, hydrophobic interactions |

This table is a generalized representation based on typical findings in molecular docking studies of related compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov By calculating the electron density, DFT can provide valuable insights into a molecule's properties. For 2-thioxoimidazolidin-4-one and its analogues, DFT calculations are used to compute parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP) maps. nih.gov These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-31G*. nih.gov

The HOMO and LUMO energies are crucial indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between them relates to the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for interaction with biological receptors. nih.gov

DFT is employed to identify the most reactive sites within a molecule. nih.gov Local reactivity descriptors, such as Fukui functions, are derived from the changes in electron density as electrons are added or removed. These functions help to pinpoint specific atoms or regions within the molecule that are most susceptible to nucleophilic or electrophilic attack. For example, in the study of azomethine-thioxoimidazolidinone conjugates, DFT was used to identify charge transfer regions and predict the sites for electrophilic and nucleophilic interactions, which is fundamental to understanding their inhibitory mechanism. nih.gov

Many analogues of (S)-5-Methyl-2-thioxoimidazolidin-4-one can exist as different stereoisomers (e.g., E/Z isomers) or conformers. DFT calculations are a powerful tool for investigating the relative stabilities of these different forms. By optimizing the geometry of each isomer and calculating its total electronic energy, researchers can determine the most stable conformation under specific conditions. This is particularly relevant for compounds containing double bonds, such as the (E)-isomers of arylidene-thioxoimidazolidinones, where the geometric isomerism can significantly influence biological activity. nih.govnih.gov Understanding the conformational landscape is essential because only specific conformations may be able to bind effectively to a biological target.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This technique is used to assess the stability of the ligand-protein complex predicted by docking and to observe the flexibility of both the ligand and the protein. uobasrah.edu.iqnih.gov

In Silico Pharmacokinetic and Drug-Likeness Profiling (e.g., ADMET prediction)

Before a compound can become a drug, it must possess favorable pharmacokinetic properties, summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction models use a compound's structure to estimate these properties, helping to identify and filter out candidates with poor profiles early in the drug discovery process. nih.gov

For compounds like this compound and its analogues, various computational tools and web servers are used to predict properties based on established rules and models, such as Lipinski's Rule of Five. nih.govmdpi.com These predictions include parameters like aqueous solubility, intestinal absorption, blood-brain barrier (BBB) penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. researchgate.netmdpi.com For instance, studies on related thiazolidinone derivatives have shown that in silico tools can predict high intestinal absorption and moderate BBB penetration for certain analogues. researchgate.net

Table 2: Example of Predicted In Silico ADMET Properties for Thiazolidinone-like Scaffolds

| ADMET Parameter | Predicted Property | Significance |

|---|---|---|

| A bsorption | High intestinal absorption (>90%) | Indicates good potential for oral bioavailability. researchgate.net |

| D istribution | Moderate Blood-Brain Barrier (BBB) penetration | Suggests potential for CNS activity. researchgate.net |

| M etabolism | Substrate/Non-inhibitor of CYP enzymes | Predicts how the compound is processed and its potential for drug-drug interactions. |

| E xcretion | Total Clearance (log ml/min/kg) | Estimates the rate at which the drug is removed from the body. mdpi.com |

| T oxicity | Low predicted acute toxicity (e.g., high LD50) | Provides an early assessment of the compound's safety profile. mdpi.com |

This table provides a generalized overview of ADMET parameters predicted for related heterocyclic compounds based on available literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models use molecular descriptors—numerical values that characterize the physicochemical, topological, or geometrical properties of a molecule—to predict the activity of new, unsynthesized compounds. mdpi.com

For classes of compounds including 2-thioxoimidazolidin-4-one analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.gov These models can identify which structural features are favorable or unfavorable for activity. For example, a QSAR study on thiazolidin-4-one derivatives identified that steric and electrostatic properties were significant for their biological potency. nih.gov The resulting models are often visualized as contour maps, which show regions where modifying the structure (e.g., adding bulky or electronegative groups) could enhance activity. nih.gov A statistically robust QSAR model can be a powerful predictive tool, guiding the rational design of more potent analogues. mdpi.comsemanticscholar.org

Prediction of Binding Affinity and Interaction Modes

Computational methods, particularly molecular docking and molecular dynamics simulations, are essential tools for predicting how this compound and its analogues interact with biological targets at a molecular level. researchgate.netcolumbia.edunih.gov These in silico techniques forecast the binding affinity and elucidate the specific interaction modes, providing a rational basis for designing more potent and selective therapeutic agents. researchgate.netcolumbia.edunih.gov

Molecular docking studies are widely used to predict the binding orientation and affinity of a ligand to a protein target. researchgate.netresearchgate.net For instance, a derivative of 2-thioxoimidazolidin-4-one demonstrated potent anti-cancer activity against hepatocellular carcinoma, which was rationalized through molecular docking. nih.gov The simulations predicted that the compound effectively binds to the active sites of PI3K/AKT pathway proteins, key regulators in cancer progression. nih.gov Specifically, the compound formed three hydrogen bonds (HBs) with residues Gln 88, Val 119, and Tyr 120 within the active site of the AKT1 protein (PDB: 4EKL), showing a binding energy of -11.45 Kcal/mol. nih.gov In a separate docking with the PIK3CA protein (PDB: 3QKK), it exhibited a binding energy of -10.97 Kcal/mol, forming a hydrogen bond with Asp 292. nih.gov

Similarly, computational analyses of 2-thioxoimidazolidin-4-one analogues as potential antidiabetic agents revealed strong binding affinities towards α-amylase and α-glucosidase. researchgate.net One promising derivative, FP4, showed favorable binding energies of -7.8 kcal/mol and -7.0 kcal/mol with α-amylase and α-glucosidase, respectively. researchgate.net The predicted interactions included crucial hydrogen bonding and π-π stacking, which are thought to contribute to its potent inhibitory activity. researchgate.net

The versatility of the 2-thioxoimidazolidin-4-one scaffold is further highlighted in studies targeting other enzymes. Azomethine–thioxoimidazolidinone conjugates were investigated as inhibitors of ecto-5′-nucleotidase (e5′NT), an enzyme implicated in various diseases. nih.gov Molecular docking was used to understand the molecular interactions between the most potent inhibitors and the enzyme. nih.gov One derivative, compound 4g , displayed highly selective and significant inhibition of human e5′NT with an IC₅₀ value of 0.23 ± 0.08 μM. nih.gov

In the context of designing new antidiabetic drugs, computational studies have analyzed the interactions of ligands with the peroxisome proliferator-activated receptor gamma (PPAR-γ). researchgate.net Analogues such as 2-thioxo thiazolidine-4-ones have been studied, revealing that hydrogen bonds with key amino acid residues like Tyr473, His323, Ser289, and His449 in the PPAR-γ binding domain are critical for agonistic activity. researchgate.net For example, the drug Netoglitazone forms four hydrogen bonds with Ser289, His323, His449, and Tyr473. researchgate.net Docking studies of novel 2-thioxothiazolidin-4-one derivatives against PPAR-γ (PDB ID: 3DZY) identified compounds with high binding affinities, comparable to the standard drug rosiglitazone (B1679542) (-7.289 kcal/mol). nih.gov Specifically, derivatives D7 and D11 showed strong binding affinities of -6.509 and -7.276 kcal/mol, respectively. nih.gov

These computational predictions are instrumental in the early stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates for synthesis and further experimental testing. columbia.edunih.gov The accuracy of these predictions relies on the scoring functions and algorithms used, which are continuously being improved to better correlate with experimental binding data. columbia.edu

Interactive Data Table: Predicted Binding Affinities of 2-Thioxoimidazolidin-4-one Analogues

| Compound/Derivative | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | In Vitro Activity (IC₅₀) | Source |

| Compound 4 | AKT1 (4EKL) | -11.45 | 0.017 µM (HepG2 cells) | nih.gov |

| Compound 4 | PIK3CA (3QKK) | -10.97 | 0.017 µM (HepG2 cells) | nih.gov |

| Derivative FP4 | α-amylase (3dhp) | -7.8 | 128.90 µg/mL | researchgate.net |

| Derivative FP4 | α-glucosidase (3wy1) | -7.0 | 129.40 µg/mL | researchgate.net |

| Derivative D7 | PPAR-γ (3DZY) | -6.509 | Not Reported | nih.gov |

| Derivative D11 | PPAR-γ (3DZY) | -7.276 | Not Reported | nih.gov |

| Rosiglitazone (Standard) | PPAR-γ (3DZY) | -7.289 | Not Reported | nih.gov |

| Compound 4g | human e5′NT | Not Reported | 0.23 µM | nih.gov |

Interactive Data Table: Key Predicted Interactions for 2-Thioxoimidazolidin-4-one Analogues

| Compound/Derivative | Target Protein | Key Interacting Residues | Interaction Type | Source |

| Compound 4 | AKT1 | Gln 88, Val 119, Tyr 120 | Hydrogen Bond | nih.gov |

| Compound 4 | PIK3CA | Asp 292 | Hydrogen Bond | nih.gov |

| Derivative FP4 | α-amylase / α-glucosidase | Not specified | Hydrogen Bond, π-π stacking | researchgate.net |

| Netoglitazone | PPAR-γ | Ser289, His323, His449, Tyr473 | Hydrogen Bond | researchgate.net |

Pharmacological and Biological Research of Thioxoimidazolidin 4 One Scaffolds

Antimicrobial Activity Studies

Research into the antimicrobial effects of thioxoimidazolidin-4-one derivatives has revealed potential applications in combating bacterial and fungal pathogens. While comprehensive studies on "(S)-5-Methyl-2-thioxoimidazolidin-4-one" are limited, the broader class of compounds has shown promising results.

Antibacterial Research and Mechanisms of Action

Thioxoimidazolidin-4-one derivatives have been investigated for their antibacterial capabilities, with some studies indicating activity against a range of bacterial strains. Notably, the specific compound this compound, also known as MTI, has been identified as an antibacterial agent with a strong inhibitory effect against Staphylococcus epidermidis. The proposed mechanism of action for MTI involves the inhibition of bacterial DNA topoisomerase II, an enzyme crucial for DNA replication and transcription. By binding to the active site of this enzyme, MTI prevents the necessary rewinding of DNA, thereby halting essential cellular processes in the bacteria.

While specific minimum inhibitory concentration (MIC) data for "this compound" against a broad spectrum of bacteria is not widely available in the reviewed literature, studies on related derivatives provide insight into the potential of this chemical class. For instance, certain 3-substituted-2-thioxoimidazolidin-4-one derivatives have demonstrated significant antibacterial effects.

Furthermore, the ability of these compounds to combat biofilm formation, a key factor in chronic and recurrent infections, is an area of active research. Some thiazolidinone derivatives, which share structural similarities with thioxoimidazolidin-4-ones, have been shown to possess potent bactericidal activity against mature biofilms of Staphylococcus aureus. nih.gov These derivatives have demonstrated efficacy in animal models of skin infection, suggesting their potential for development as agents against biofilm-associated infections. nih.gov The mechanism may involve the inhibition of key bacterial signaling pathways, such as the WalK-HK system in S. aureus, which is involved in cell wall metabolism and biofilm formation. rsc.org

Antifungal Research and Proposed Mechanisms

The antifungal potential of the thioxoimidazolidin-4-one scaffold has also been explored. While specific data for "this compound" is not extensively documented, research on related compounds suggests a basis for antifungal activity. For example, various 5-imino-4-thioxoimidazolidin-2-one derivatives have been synthesized and evaluated for their antifungal properties. mdpi.comresearchgate.net Some of these compounds have displayed significant activity against fungal pathogens such as Candida albicans. mdpi.comresearchgate.net

The proposed mechanisms for the antifungal action of such heterocyclic compounds often involve the inhibition of essential fungal enzymes or disruption of the fungal cell membrane. For instance, some antifungal agents work by inhibiting ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. While the precise mechanisms for thioxoimidazolidin-4-one derivatives are still under investigation, their structural features make them candidates for interacting with various fungal-specific cellular targets. Further research is needed to elucidate the specific antifungal mechanisms of "this compound" and its derivatives.

Anticancer Activity Research

The thioxoimidazolidin-4-one scaffold has emerged as a promising framework for the development of novel anticancer agents. Extensive research has been conducted on the in vitro cytotoxicity, apoptosis-inducing capabilities, and modulation of critical cellular signaling pathways of various derivatives.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, a series of these derivatives were evaluated for their in vitro anticancer activity. nih.gov Two compounds, in particular, exhibited potent cytotoxic effects against the human hepatocellular carcinoma cell line, HepG2, with IC50 values of 0.017 µM and 0.18 µM, respectively. nih.gov These values were notably more potent than the reference drugs, Staurosporine (IC50 = 5.07 µM) and 5-FU (IC50 = 5.18 µM). nih.gov

Another study investigating 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives reported significant antiproliferative activity against both HepG2 and human colorectal carcinoma (HCT-116) cell lines. nih.gov One derivative showed good cytotoxic activity against HepG-2 with an IC50 that was comparable to the standard chemotherapeutic drug doxorubicin. nih.gov Furthermore, other research has highlighted the cytotoxicity of related compounds against breast cancer (MCF-7) and lung cancer (A549) cell lines. rsc.orgjksus.org

Interactive Data Table: In Vitro Cytotoxicity of Thioxoimidazolidin-4-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-thioxoimidazolidin-4-one derivative 1 | HepG2 | 0.017 | nih.gov |

| 2-thioxoimidazolidin-4-one derivative 2 | HepG2 | 0.18 | nih.gov |

| Staurosporine (Reference) | HepG2 | 5.07 | nih.gov |

| 5-FU (Reference) | HepG2 | 5.18 | nih.gov |

| 3-substituted-4-oxo-imidazolidin-2-(1H)-thione | HepG2 | Comparable to Doxorubicin | nih.gov |

| Benzimidazole derivative se-182 | A549 | 15.80 | jksus.org |

| Benzimidazole derivative se-182 | HepG2 | 15.58 | jksus.org |

| Phosphomolybdate hybrid solid | MCF-7 | 32.11 | rsc.org |

| Phosphomolybdate hybrid solid | A549 | 25.17 | rsc.org |

| Phosphomolybdate hybrid solid | HepG2 | 33.79 | rsc.org |

Mechanistic Investigations of Apoptosis Induction

A key mechanism through which thioxoimidazolidin-4-one derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Research has shown that treatment with these compounds can trigger apoptotic pathways in cancer cells. For example, a promising 2-thioxoimidazolidin-4-one derivative was found to induce apoptosis in HepG2 cells by 19.35-fold compared to the control. nih.gov This was accompanied by an arrest of the cell cycle in the G2/M phase. nih.gov

Further mechanistic studies have revealed that these derivatives can modulate the expression of key apoptosis-related proteins. Treatment with a 2-thioxoimidazolidin-4-one derivative led to an increased expression of the pro-apoptotic genes p53, PUMA, and caspases 3, 8, and 9, while decreasing the expression of the anti-apoptotic gene Bcl-2 in HepG2 cells. mdpi.comnih.gov The Bcl-2 family of proteins are crucial regulators of the intrinsic (mitochondrial) pathway of apoptosis. nih.gov The upregulation of pro-apoptotic members and downregulation of anti-apoptotic members by these compounds suggest that they can effectively trigger this cell death pathway. The activation of caspases, which are the executioners of apoptosis, further confirms this mechanism. mdpi.com

Modulation of Critical Cellular Signaling Pathways

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govyoutube.comyoutube.comyoutube.com The inhibition of this pathway is a key strategy in cancer therapy. Research has demonstrated that 2-thioxoimidazolidin-4-one derivatives can effectively modulate this pathway.

Studies have shown that these compounds can inhibit the PI3K/AKT pathway at both the gene and protein levels. mdpi.com The inhibition of PI3K and AKT, key kinases in this pathway, can block downstream signaling that promotes cancer cell survival and proliferation. nih.govmdpi.com By downregulating the activity of this crucial pathway, thioxoimidazolidin-4-one derivatives can sensitize cancer cells to apoptosis and inhibit their growth. The ability to target the PI3K/AKT pathway underscores the therapeutic potential of this class of compounds in cancer treatment.

Preclinical In vivo Efficacy Studies in Animal Models

The therapeutic potential of thioxoimidazolidin-4-one derivatives observed in vitro is often further investigated through preclinical efficacy studies in various animal models. These studies are crucial for understanding how these compounds behave in a living system and for validating their potential as therapeutic agents.

Rodent models are frequently employed in these preclinical evaluations. nih.govnih.gov For instance, the anti-cancer efficacy of certain 2-thioxoimidazolidin-4-one derivatives has been demonstrated in mice. In one study, a promising compound was evaluated in mice with solid Ehrlich carcinoma, where it caused a significant decrease in tumor volume. nih.gov The tumor inhibition ratio for this derivative was reported to be 48.4%. nih.gov Histopathological analysis of the liver from these treated mice showed nearly normal lobular architecture compared to the untreated and control groups, supporting the compound's potential. nih.gov

In the context of metabolic diseases, derivatives of the related thiazolidin-4-one scaffold have been evaluated in high-sucrose diet-fed pre-diabetic mice. nih.gov Treatment with these compounds led to a significant improvement in glucose tolerance and a reduction in fasting blood glucose levels. nih.gov Furthermore, these studies observed improvements in lipid profiles, including a decrease in elevated triglycerides and total cholesterol, alongside a favorable increase in HDL cholesterol. nih.gov The zebrafish model has also been utilized as a cost-effective and reliable alternative to mammalian models for the rapid screening of the antidiabetic activity of related heterocyclic scaffolds. mdpi.com

For assessing anti-inflammatory potential, a range of animal models is available. nih.govwilliamharveyresearch.com Common acute inflammation models include carrageenan-induced paw edema in rats and ultraviolet (UV) erythema induction on guinea pig skin. williamharveyresearch.comijpras.com These models allow researchers to evaluate the ability of a test compound to reduce swelling and redness, which are classic signs of inflammation. ijpras.com Another model involves measuring the inhibition of increased vascular permeability, where an inflammatory agent is administered intraperitoneally, followed by a dye, to quantify fluid and protein extravasation. ijpras.com

Enzyme Inhibitory Research

The thioxoimidazolidin-4-one scaffold has been the basis for the development of numerous enzyme inhibitors, targeting a range of biological pathways.

Inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase are a key therapeutic strategy for managing non-insulin-dependent diabetes mellitus. nih.gov These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the small intestine, and their inhibition can help control postprandial hyperglycemia. nih.govyoutube.com

Several studies have demonstrated that derivatives of 2-thioxoimidazolidin-4-one are potent inhibitors of these enzymes. A library of 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones showed good inhibitory activity, with one derivative featuring 3,5-di-NO2 functional groups exhibiting excellent potency against both α-glucosidase and α-amylase. nih.gov Kinetic analysis revealed this compound to be a mixed-type inhibitor of α-glucosidase. nih.gov Similarly, a series of 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones was found to have considerable inhibitory activity against both enzymes, with one compound showing higher potency than the reference drug Acarbose. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibition by Thioxoimidazolidin-4-one Derivatives

| Compound Class | Enzyme | Most Potent Derivative (IC50) | Reference |

|---|---|---|---|

| 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones | α-Glucosidase | 0.051 mM (Compound 3j) | nih.gov |

| α-Amylase | 0.0082 mM (Compound 3j) | ||

| 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones | α-Glucosidase | 5.08 µg/mL (Compound 5a) | nih.gov |

| α-Amylase | 0.21 µg/mL (Compound 5a) | ||

| Acarbose (Reference Drug) | α-Glucosidase | 5.76 µg/mL | nih.gov |

| α-Amylase | 0.39 µg/mL |

The biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides is essential for cell growth and proliferation, making the enzymes in these pathways attractive targets for therapeutic intervention, particularly in oncology and virology. nih.govrsc.org Key rate-limiting enzymes, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) in the purine pathway and dihydroorotate (B8406146) dehydrogenase (DHODH) in the pyrimidine pathway, are the focus of significant inhibitor development efforts. nih.govrsc.org IMPDH catalyzes a crucial step in the synthesis of guanine (B1146940) nucleotides, and its inhibition can deplete the nucleotide pool required for DNA and RNA synthesis. rsc.org While various heterocyclic compounds have been developed as inhibitors of these enzymes, research specifically linking the this compound scaffold to the inhibition of nucleotide synthesis enzymes is not extensively documented in the reviewed literature.

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related bioactive fatty acid amides. nih.govlongdom.org Inhibiting FAAH increases the levels of these endogenous signaling lipids, producing analgesic, anti-inflammatory, and anxiolytic effects without the undesirable side effects associated with direct cannabinoid receptor agonists. nih.gov This makes FAAH a promising therapeutic target. longdom.orgnih.gov

Research has shown that the 2-thioxoimidazolidin-4-one scaffold can serve as a template for effective FAAH inhibitors. A study evaluating a series of these derivatives found that appropriate substitutions can yield compounds with significant FAAH inhibitory activity while being devoid of affinity for cannabinoid receptors. nih.gov For example, 3-substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-one derivatives were synthesized and evaluated, with some showing notable potency. nih.gov

Table 2: FAAH Inhibition by 2-Thioxoimidazolidin-4-one Derivatives

| Compound | FAAH Inhibitory Activity (pI50) | Reference |

|---|---|---|

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (46) | 5.94 | nih.gov |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (14) | 5.12 | nih.gov |

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. youtube.com There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and its levels are elevated during inflammation. youtube.com Non-steroidal anti-inflammatory drugs (NSAIDs) typically act by inhibiting these enzymes. researchgate.net

The 2-thioxoimidazolidin-4-one scaffold and its close relatives, such as 2-thiohydantoins, have been explored for their COX inhibitory activity. A series of 3,5-diaryl-2-thiohydantoins was reported to possess substantial inhibitory activity against human recombinant COX-2. nih.gov Furthermore, related thiazolidinone derivatives have been identified as selective inhibitors of COX-1. Molecular modeling studies of some 1,3-disubstituted-2-thiohydantoin derivatives suggest a significant binding affinity toward the active site of the COX-2 enzyme. nih.gov

Anti-inflammatory Research

The anti-inflammatory potential of the 2-thioxoimidazolidin-4-one scaffold has been demonstrated in several studies. This activity is often linked to the inhibition of inflammatory mediators and pathways.

Research has shown that 5-substituted-2-thioxoimidazolidin-4-one analogues can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.gov These compounds were also found to decrease the migration of leukocytes. nih.gov In studies using lipopolysaccharide (LPS)-activated murine leukemia cells (RAW264.7), a model for inflammation, certain 1,3-disubstituted-2-thioxoimidazolidin-4-one derivatives exhibited potent activity in reducing nitric oxide (NO) production. nih.gov One such derivative demonstrated a significant, dose-dependent inhibitory effect on the expression of IL-1β and also reduced the expression of IL-6 and TNF-α. nih.gov

Other Biological Activities of Thioxoimidazolidin-4-one Derivatives

Antithyroidal Activity

Research has demonstrated that 2-thiohydantoin (B1682308) and its derivatives possess notable antithyroid properties. Studies conducted on rats have shown that 5-methyl-2-thiohydantoin (B1598239), a synonym for 5-Methyl-2-thioxoimidazolidin-4-one, exhibits considerable antithyroid activity. nih.govnih.gov The activity of these compounds has been evaluated through both single-dose and long-term administration studies.

In single-dose assessments, 2-thiohydantoin was found to be more potent than its 5-alkyl derivatives. nih.gov However, when administered daily over a period of 42 days, the 5-alkyl derivatives, including the 5-methyl variant, showed a different efficacy profile. nih.gov The research highlights that 5-alkyl derivatives of 2-thiohydantoin, from 5-methyl to 5-sec-butyl, displayed significant antithyroid effects at an oral dose of 0.05 m.mole/kg. nih.govnih.gov The introduction of polar groups into the 5-substituent, however, was linked to a decrease or loss of this activity. nih.gov

It is important to note that the available research does not specify the stereochemistry of the 5-methyl-2-thiohydantoin tested, and therefore the findings apply to the racemic mixture or an unspecified isomeric form rather than exclusively to the (S)-enantiomer.

Table 1: Antithyroid Activity of 2-Thiohydantoin and its 5-Alkyl Derivatives

| Compound | Relative Potency (Single Dose) | Relative Potency (42-day Treatment) |

|---|---|---|

| 2-Thiohydantoin | More Potent | Less Potent than 5-alkyl derivatives |

| 5-Methyl-2-thiohydantoin | Less Potent than 2-thiohydantoin | Considerable Activity |

| 5-Ethyl-2-thiohydantoin | Less Potent than 2-thiohydantoin | Considerable Activity |

| 5-n-Propyl-2-thiohydantoin | Less Potent than 2-thiohydantoin | Considerable Activity |

| 5-isoPropyl-2-thiohydantoin | Less Potent than 2-thiohydantoin | Considerable Activity |

| 5-n-Butyl-2-thiohydantoin | Less Potent than 2-thiohydantoin | Considerable Activity |

| 5-sec-Butyl-2-thiohydantoin | Less Potent than 2-thiohydantoin | Considerable Activity |

| 5-n-Hexyl-2-thiohydantoin | Insignificant Activity at 0.05 m.mole/kg |

Antischistosomal Activity

Schistosomiasis remains a significant global health issue, prompting research into novel therapeutic agents. The imidazolidine (B613845) class of compounds has been explored for its potential schistosomicidal properties. nih.gov For instance, derivatives such as 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one have demonstrated noteworthy in vitro activity against adult Schistosoma mansoni worms. nih.gov

Despite the investigation of the broader thioxoimidazolidinone scaffold in the context of schistosomiasis, there is a lack of specific research findings on the antischistosomal activity of this compound in the available scientific literature. Further studies would be necessary to determine if this particular compound holds therapeutic potential against schistosomiasis.

Applications and Future Directions in Medicinal and Agro Chemistry

Development of Novel Therapeutic Agents based on Thioxoimidazolidin-4-one Scaffolds

The 2-thioxoimidazolidin-4-one core is a versatile pharmacophore that has been extensively utilized in the design of new therapeutic agents. nih.govmdpi.com This five-membered heterocyclic ring system allows for modifications at multiple positions, enabling the synthesis of a diverse library of compounds with a wide range of biological activities. mdpi.com Researchers have successfully developed derivatives with anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. nih.govmdpi.comnih.govbiosynth.commdpi.commdpi.com

One notable area of research is the development of anticancer agents. Derivatives of 2-thioxoimidazolidin-4-one have shown significant cytotoxic effects against various cancer cell lines. nih.gov For instance, certain derivatives have demonstrated potent activity against hepatocellular carcinoma (HCC) by inducing apoptosis and cell cycle arrest. nih.gov These compounds can modulate key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer. nih.gov

Furthermore, the thioxoimidazolidin-4-one scaffold has been investigated for its potential in treating neurodegenerative diseases and other conditions. Its ability to interact with various biological targets makes it a valuable starting point for the development of new drugs with improved efficacy and reduced side effects.

Role of Thioxoimidazolidin-4-ones in Prodrug Design Strategies

Prodrug design is a well-established strategy to overcome undesirable physicochemical properties of active pharmaceutical ingredients, such as poor solubility or rapid metabolism. researchgate.net The thioxoimidazolidin-4-one moiety can be incorporated into prodrugs to enhance their delivery to specific targets within the body. nih.gov

One example of this approach is in the development of proherbicides. Hydantocidin (B162813), a natural product with potent herbicidal activity, acts as a proherbicide that is phosphorylated in vivo to its active form. mdpi.comnih.gov This active form then inhibits the enzyme adenylosuccinate synthetase, a key target in plant metabolism. mdpi.comnih.gov The 2-thiohydantoin (B1682308) analogue of hydantocidin has also been synthesized and shown to have similar herbicidal activity, demonstrating the utility of the thioxoimidazolidin-4-one scaffold in prodrug design for agrochemical applications. mdpi.comnih.gov

Contribution to Agrochemical Research as Fungicides and Herbicides

In addition to their medicinal applications, thioxoimidazolidin-4-one derivatives have made significant contributions to agrochemical research, particularly as fungicides and herbicides. mdpi.comnih.gov The ability to systematically modify the structure of these compounds allows for the optimization of their activity against specific plant pathogens and weeds. mdpi.com

Several patented 2-imidazolin-5-ones and 2-thiohydantoins have demonstrated potent fungicidal activity. nih.gov Furthermore, as mentioned previously, hydantocidin and its 2-thio derivative are effective, non-selective herbicides with low toxicity. mdpi.comnih.gov Research in this area has led to the synthesis of novel 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters that exhibit good herbicidal activity against a range of common weeds. mdpi.comnih.gov

Table 1: Herbicidal Activity of Selected 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one Esters

| Compound | Efficacy against Stellaria media at 1,000 g/ha | Efficacy against Echinochloa crus-galli at 1,000 g/ha | Efficacy against Setaria viridis at 1,000 g/ha |

| 6-16 | 60% | - | - |

| 6-28 | - | 50% | 50% |

| Data sourced from preliminary bioassay results. nih.gov |

Emerging Research Areas and Unexplored Potentials of (S)-5-Methyl-2-thioxoimidazolidin-4-one

The versatility of the this compound scaffold continues to inspire new areas of research. One emerging application is in the development of inhibitors for novel biological targets. For example, 5-arylidene-2-thioxoimidazolidin-4-ones are being investigated as inhibitors of perforin, a protein involved in the cytolytic activity of immune cells. nih.gov